molecular formula C10H8N2O2 B14322662 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde CAS No. 107962-25-4

1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B14322662
CAS No.: 107962-25-4
M. Wt: 188.18 g/mol
InChI Key: QLEQFOJWSLSIKL-UHFFFAOYSA-N
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Description

1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with carbonyl-containing reagents under controlled conditions. For instance, the reaction of pyrrole with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

107962-25-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(pyrrole-1-carbonyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c13-8-9-4-3-7-12(9)10(14)11-5-1-2-6-11/h1-8H

InChI Key

QLEQFOJWSLSIKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(=O)N2C=CC=C2C=O

Origin of Product

United States

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